3-Chloro-1-fluoroisoquinoline
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Overview
Description
3-Chloro-1-fluoroisoquinoline is a heterocyclic aromatic compound that features both chlorine and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system.
Scientific Research Applications
3-Chloro-1-fluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
3-Chloro-1-fluoroisoquinoline is a type of fluorinated isoquinoline . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .
Mode of Action
It’s worth noting that fluorinated isoquinolines, in general, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines have been synthesized and used in various applications due to their unique characteristics .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They are concentration-dependent agents, and the parameter that correlates most closely with clinical and/or bacteriological success is the ratio of the area under plasma concentration curve (AUC) to the minimum inhibitory concentration (MIC) .
Result of Action
The introduction of fluorine atoms into isoquinolines often results in unique bioactivities .
Action Environment
The chemoselectivity of the compound was attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .
Preparation Methods
The synthesis of 3-chloro-1-fluoroisoquinoline can be achieved through various methods. One common approach involves the selective fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The chemoselectivity of this reaction is attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring . Industrial production methods often involve similar selective halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-1-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can be achieved using potassium permanganate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. Palladium catalysts are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
3-Chloro-1-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
3-Chloro-1-fluoroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
1-Fluoroisoquinoline: Lacks the chlorine substituent, which may affect its reactivity and applications.
3-Chloroisoquinoline: Lacks the fluorine substituent, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
3-chloro-1-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCVIHHHNGMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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